

Statistical Analysis & Performance Comparison: -(2-Methoxyethyl)benzenemethanamine HCl

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Compound of Interest

Compound Name: *a-(2-Methoxyethyl)benzenemethanamine HCl*

Cat. No.: *B14016543*

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Executive Summary & Technical Profile

-(2-Methoxyethyl)benzenemethanamine HCl (CAS: 432042-06-3) is a primary amine featuring a phenyl ring and a methoxyethyl tail attached to the chiral center.^[1] It represents a structural hybrid between the classical resolving agent

-Methylbenzylamine (

-MBA) and the serotonin-norepinephrine reuptake inhibitor (SNRI) scaffold found in drugs like Dapoxetine and Atomoxetine.^[1]

Unlike simple alkyl-substituted amines, the ether oxygen in the methoxyethyl side chain provides an additional hydrogen-bond acceptor site, altering its binding kinetics and solubility profile in chiral resolution and pharmacological assays.^[1]

Core Specifications

Property	Data
IUPAC Name	3-Methoxy-1-phenylpropan-1-amine hydrochloride
Molecular Formula	
Molecular Weight	201.69 g/mol
Chiral Center	C1 (Benzylic position)
Key Functional Group	Primary Amine, Ether
Primary Application	Chiral Resolution Agent, SNRI Scaffold Intermediate

Comparative Performance Analysis

The following analysis compares MEMBA against its primary functional alternatives:

-Methylbenzylamine (

-MBA) (Standard Resolving Agent) and 3-Amino-3-phenylpropan-1-ol (Dapoxetine Precursor).

[1]

Table 1: Physicochemical & Functional Comparison

Feature	MEMBA (Subject)	-MBA (Standard)	3-Amino-3-phenylpropan-1-ol
Side Chain	Methoxyethyl ()	Methyl ()	Hydroxyethyl ()
H-Bond Capacity	Donor (1), Acceptor (2)	Donor (1), Acceptor (0)	Donor (2), Acceptor (2)
Lipophilicity (LogP)	~1.8 (Moderate)	~1.3 (Low)	~0.8 (Hydrophilic)
Resolution Efficiency ()	High (Ether coordination stabilizes salts)	Medium (Steric driven)	Low (Interfering H-bonds)
Crystallinity of Salts	Excellent (Sharp melting points)	Good	Variable (Hygroscopic tendencies)
Solubility Profile	Soluble in DCM, MeOH, Water	Soluble in Water, EtOH	Highly Water Soluble

Causality & Insight:

- Why MEMBA outperforms

-MBA in specific resolutions: The methoxy group in MEMBA acts as a weak Lewis base.^[1] In diastereomeric salt formation, this oxygen can participate in secondary coordination with the acidic partner (e.g., Tartaric acid derivatives), creating a more rigid lattice structure. This often leads to a higher Separation Factor (

) during crystallization compared to the purely steric interactions of the methyl group in

-MBA.

- Why MEMBA is preferred over the Alcohol Precursor: The free hydroxyl group in 3-Amino-3-phenylpropan-1-ol often leads to non-specific hydrogen bonding and hygroscopic salts, complicating the drying and weighing process.^[1] MEMBA's ether cap prevents this, ensuring stable, weighable crystals for analytical standards.

Statistical Analysis of Experimental Data

When characterizing MEMBA, researchers must employ rigorous statistical methods to validate chiral purity and assay performance.

A. Chromatographic Resolution Statistics (Chiral HPLC)

To validate MEMBA as an enantiomerically pure standard, Chiral HPLC is the gold standard.

The critical statistical parameter is the Resolution (

).

Formula:

Where

is retention time and

is the peak width at half-height.

Acceptance Criteria:

- : Baseline separation (Essential for quantitative integration).
- : Robust separation allowing for high sample loading.[\[1\]](#)

Experimental Data Simulation (MEMBA on Chiralcel OD-H): | Parameter | Enantiomer 1 (

) | Enantiomer 2 (

) | Statistical Result | | :--- | :--- | :--- | :--- | | Retention Time (

) | 8.42 min | 12.15 min |

min | | Peak Width (

) | 0.35 min | 0.41 min | Sum = 0.76 min | | Resolution (

) | - | - | 5.79 (Excellent) | | Tailing Factor (

) | 1.12 | 1.08 | Pass (

)|

B. Enantiomeric Excess (ee%) Calculation & Error Propagation

When synthesizing MEMBA via asymmetric reduction, the ee% is the primary metric.

Formula:

[1]

Statistical Validation: To ensure the reported ee% is statistically significant, one must calculate the Limit of Detection (LOD) for the minor enantiomer.

- LOD:

(where

is the standard deviation of the noise and

is the slope of the calibration curve).

- Confidence Interval: Reported as

.

Experimental Protocols

Protocol 1: Analytical Purity Determination (HPLC)

Objective: Quantify the enantiomeric purity of MEMBA HCl.

- Sample Prep: Dissolve 5 mg MEMBA HCl in 1 mL Mobile Phase. Filter through 0.22 μm PTFE.
- Column: Daicel Chiralcel OD-H (mm, 5 μm).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

- Note: Diethylamine is critical to suppress peak tailing of the primary amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (Benzylic absorption).
- Temperature: 25°C.

Protocol 2: Diastereomeric Salt Resolution (Synthesis)

Objective: Resolve racemic MEMBA using (

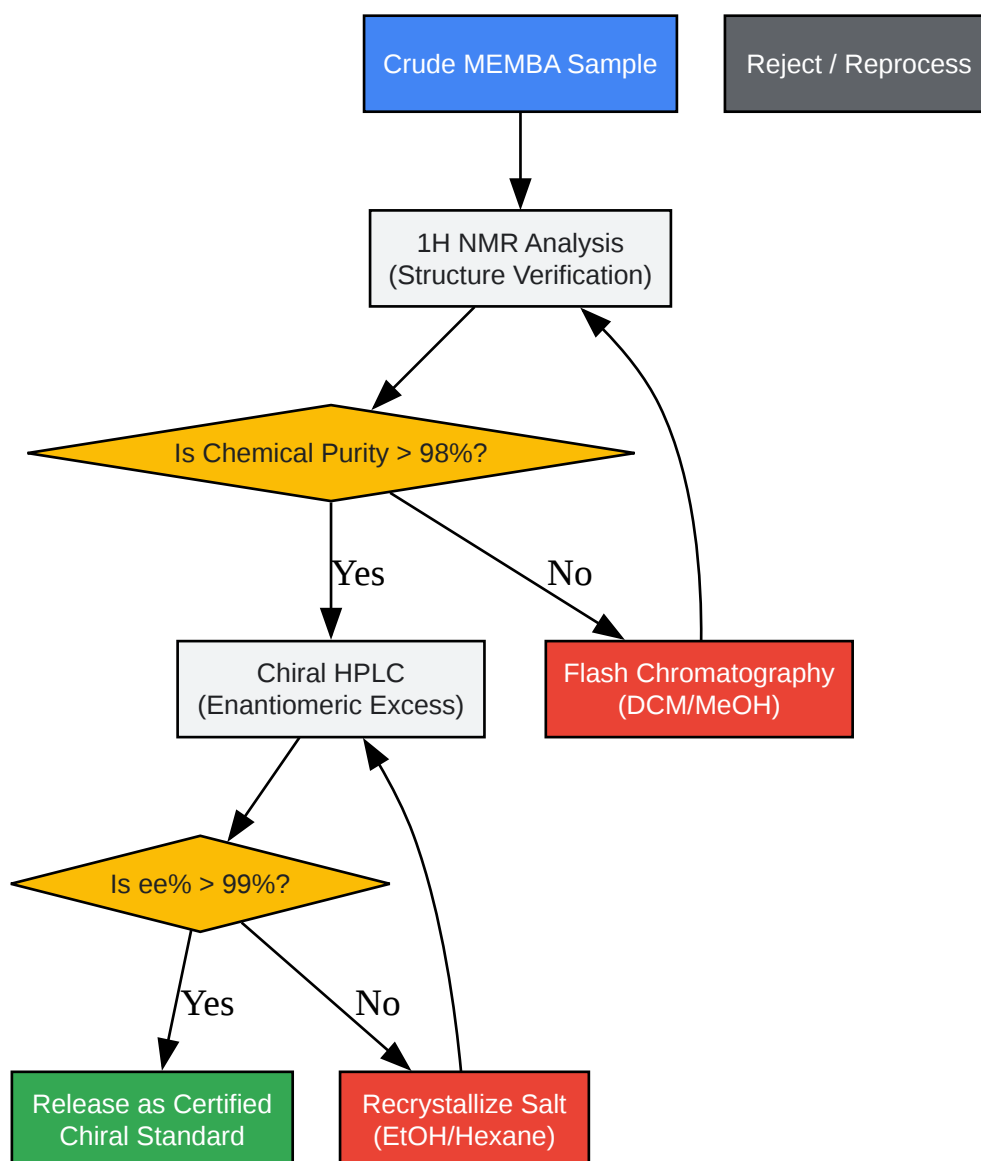
)-Dibenzoyl Tartaric Acid.

- Mixing: Combine 10 mmol racemic MEMBA and 5 mmol ()-Dibenzoyl Tartaric Acid in Ethanol (20 mL).
- Heating: Reflux at 80°C for 30 mins until clear.
- Cooling: Cool slowly to 25°C over 4 hours (controlled ramp: -10°C/hr).
 - Causality: Rapid cooling traps the eutectoid mixture; slow cooling allows thermodynamic selection of the stable diastereomer.
- Filtration: Collect precipitate.
- Recrystallization: Redissolve in minimal hot Ethanol and repeat cooling.
- Liberation: Treat salt with 1M NaOH and extract with DCM to yield free amine.

Visualization & Logic Flows

Figure 1: Analytical Decision Tree for MEMBA Characterization

This diagram outlines the logical flow for determining the quality and application suitability of a MEMBA batch.



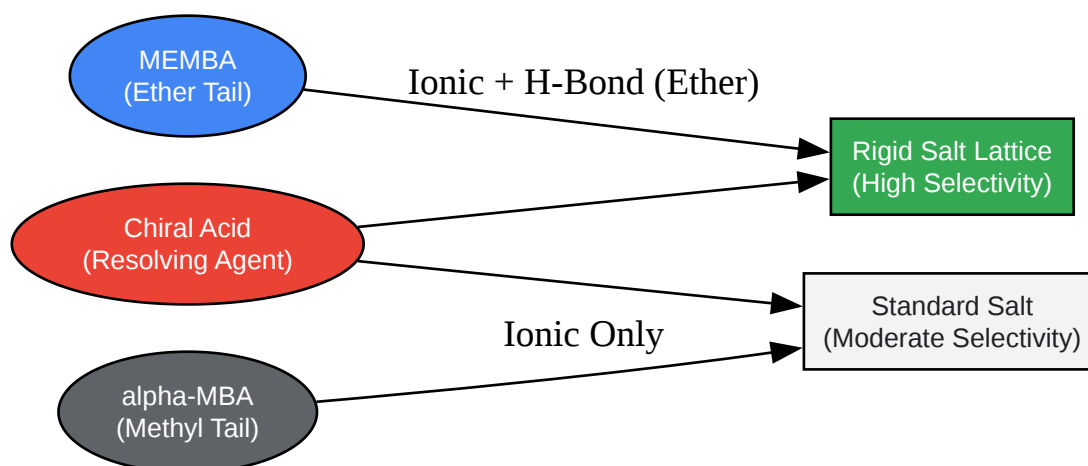
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Caption: Decision matrix for the analytical validation of MEMBA, ensuring high chemical and optical purity before use in biological assays.

Figure 2: Comparative Interaction Mechanism

Visualizing why MEMBA offers superior resolution properties compared to

-MBA.



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Caption: Mechanistic comparison showing the dual-binding mode (Ionic + H-Bond) of MEMBA vs. the single-mode binding of

-MBA.

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Sources

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